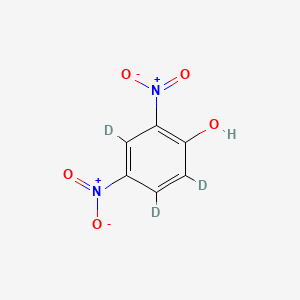

2,4-Dinitrophenol-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trideuterio-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745652 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-77-0 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization of 2,4 Dinitrophenol D3

Methodological Approaches for Deuterated 2,4-Dinitrophenol (B41442) Synthesis

The synthesis of deuterated aromatic compounds, including phenols, can be achieved through several methodological approaches. These methods primarily involve hydrogen-deuterium exchange (H-D exchange) reactions where hydrogen atoms on the aromatic ring are replaced by deuterium (B1214612) atoms from a deuterium source.

Deuterium Incorporation Strategies and Precursor Selection

The selection of an appropriate precursor and a suitable deuterium source is fundamental to the successful synthesis of 2,4-Dinitrophenol-d3.

Precursor Selection : The most direct precursor for the synthesis of this compound is 2,4-Dinitrophenol itself. Other potential precursors could include related dinitrophenols or their derivatives. The choice of precursor often depends on the desired labeling pattern and the efficiency of the deuteration method.

Deuterium Incorporation Strategies :

Acid-Catalyzed Exchange : This is a common method for deuterating aromatic compounds. mdpi.com Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (CF₃COOD), can be used in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.comresearchgate.net The hydroxyl group of phenol (B47542) directs electrophilic substitution to the ortho and para positions, making these sites susceptible to deuteration. stackexchange.com

Base-Catalyzed Exchange : This method is effective for compounds with acidic protons. mdpi.com For phenols, a base like sodium hydroxide (B78521) (NaOH) can be used with D₂O as the deuterium source to achieve high regioselectivity for the ortho and/or para hydrogens relative to the hydroxyl group. researchgate.net

Metal-Catalyzed Exchange : Transition metal catalysts, such as platinum on carbon (Pt/C) or palladium-based catalysts, can facilitate H-D exchange on aromatic rings under various conditions. researchgate.netresearchgate.netresearchgate.net These methods can offer high efficiency and selectivity.

Microwave-Assisted Exchange : Microwave irradiation can accelerate the deuterium exchange process, providing a convenient and rapid method for preparing isotopically labeled phenols. nih.gov This technique has been shown to enable the incorporation of deuterium atoms onto the aromatic ring. nih.gov

Detailed Synthetic Pathways and Optimized Reaction Conditions

Several synthetic routes can be employed to produce this compound. One common approach involves the direct nitration of a deuterated phenol precursor. However, a more controlled and common industrial method for synthesizing non-deuterated 2,4-Dinitrophenol is the hydrolysis of 2,4-dinitrochlorobenzene. wikipedia.orggoogle.com A plausible pathway for the deuterated analogue would involve a similar hydrolysis step with a deuterated precursor.

A general synthetic approach could involve the following steps:

Preparation of a Deuterated Precursor : Starting with a suitable deuterated benzene (B151609) derivative.

Nitration : Introduction of the nitro groups onto the deuterated aromatic ring. A new highly selective method for the synthesis of 2,4-dinitrophenol involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium. researchgate.net

Hydrolysis (if applicable) : Conversion of an intermediate, such as a deuterated 2,4-dinitrochlorobenzene, to this compound.

Table 1: Optimized Reaction Conditions for Phenol Deuteration Methods

| Method | Catalyst/Reagent | Deuterium Source | Temperature | Key Advantages |

| Acid-Catalyzed | Amberlyst-15 | D₂O | 110°C | Heterogeneous catalyst, easy separation. researchgate.net |

| Base-Catalyzed | NaOH | D₂O | Ambient | High regioselectivity, high functional-group tolerance. researchgate.net |

| Metal-Catalyzed | Platinum on Carbon | D₂O | Not specified | Efficient for various arenes. researchgate.net |

| Microwave-Assisted | Not specified | Not specified | Not specified | Rapid, one-step synthesis. nih.gov |

This table is a compilation of general conditions and may require optimization for the specific synthesis of this compound.

Purification Techniques for Deuterated Analogue Isolation

The purification of the synthesized this compound is a critical step to ensure high chemical and isotopic purity. moravek.com Common purification techniques include:

Recrystallization : This is a standard method for purifying solid organic compounds. google.com The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. Ethanol is a common solvent for recrystallizing 2,4-Dinitrophenol. google.com

Chromatography :

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating and purifying compounds from a mixture. moravek.com It is widely used in the purification of isotopically labeled compounds.

Column Chromatography : This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Supported Liquid Extraction (SLE) : This technique can be used for sample extraction and purification prior to analysis. annexpublishers.co

Advanced Spectroscopic and Analytical Techniques for Deuterium Content Verification

Once synthesized and purified, the identity, isotopic purity, and positional assignment of the deuterium atoms in this compound must be verified using advanced analytical techniques.

High-Resolution Mass Spectrometry Applications in Deuterated Compound Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds. researchgate.net It provides precise mass measurements, allowing for the determination of the elemental composition and the verification of deuterium incorporation.

Principle : HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can distinguish between ions with very similar mass-to-charge ratios (m/z). The mass of a deuterium atom (2.01410 u) is slightly more than twice the mass of a protium (B1232500) atom (1.00783 u). This mass difference allows for the clear identification of deuterated molecules.

Analysis of this compound : In the mass spectrum of this compound, the molecular ion peak will appear at a higher m/z value compared to its non-deuterated counterpart. For 2,4-Dinitrophenol (C₆H₄N₂O₅), the exact mass is approximately 184.0120 g/mol . massbank.eu For the d3 analogue, the mass will be higher, reflecting the replacement of three hydrogen atoms with deuterium. The isotopic distribution pattern in the mass spectrum can be used to confirm the number of deuterium atoms incorporated. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for analyzing DNP and its metabolites. annexpublishers.cooup.com

Table 2: Expected Mass Data for 2,4-Dinitrophenol and its d3 Analogue

| Compound | Molecular Formula | Exact Mass ( g/mol ) |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.0120 massbank.eu |

| This compound | C₆D₃H N₂O₅ | ~187.0306 |

Note: The exact mass of the d3 analogue is an approximation and can be precisely calculated.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and is particularly useful for verifying the position of isotopic labels. wikipedia.org

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The aromatic region of a phenol typically shows protons between 7-8 ppm. libretexts.org The disappearance of specific signals in this region confirms successful deuteration at those positions.

²H NMR (Deuterium NMR) : A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, providing direct evidence of the deuterium positions.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum can also provide information about deuteration. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift in their resonance compared to a C-H bond.

D₂O Shake : A simple technique called a "D₂O shake" can be used to identify exchangeable protons, such as the hydroxyl proton in a phenol. libretexts.orgblogspot.com Shaking the NMR sample with a drop of D₂O will cause the hydroxyl proton signal to disappear from the ¹H NMR spectrum due to exchange with deuterium. blogspot.com

Analytical Methodologies Utilizing 2,4 Dinitrophenol D3

Fundamental Role of 2,4-Dinitrophenol-d3 as a Stable Isotope Internal Standard

The core utility of this compound (DNP-d3) lies in its application as a stable isotope-labeled internal standard (SIL-IS). This role is pivotal for accurate quantification in analytical methodologies, especially for trace-level analysis in complex biological and environmental samples.

Principles of Internal Standardization in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. The principle of internal standardization is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, including its extraction efficiency, ionization response, and chromatographic behavior.

Stable isotope-labeled internal standards, such as DNP-d3, are considered the gold standard in quantitative mass spectrometry. lumiprobe.com Because DNP-d3 is chemically identical to DNP, differing only in the presence of heavier deuterium (B1214612) atoms, it co-elutes with DNP during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. oup.com However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This near-identical behavior ensures that any variations affecting the analyte during the analytical process will similarly affect the SIL-IS. Consequently, the ratio of the analyte's response to the IS's response provides a more accurate and precise measure of the analyte's concentration than relying on the analyte's absolute response alone.

Integration in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The use of DNP-d3 as an internal standard is integral to many LC-MS/MS methods developed for the quantification of DNP in biological matrices such as blood, urine, and hair. oup.comnih.gov

In a typical LC-MS/MS workflow, a known quantity of DNP-d3 is added to the unknown sample at the beginning of the sample preparation process. oup.comannexpublishers.co The sample is then subjected to extraction procedures, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and the internal standard from the matrix. oup.comannexpublishers.com Following extraction, the sample is injected into the LC system, where DNP and DNP-d3 are separated from other components of the mixture. As they elute from the LC column, they enter the mass spectrometer.

Within the mass spectrometer, the compounds are ionized, and specific precursor ions for both DNP and DNP-d3 are selected. These precursor ions are then fragmented, and specific product ions are monitored. The ratio of the peak area of the DNP product ion to the peak area of the DNP-d3 product ion is then used to construct a calibration curve from standards containing known concentrations of DNP and a constant concentration of DNP-d3. The concentration of DNP in the unknown sample is then determined by interpolating its peak area ratio onto the calibration curve. This approach has been successfully applied in forensic toxicology to determine DNP concentrations in post-mortem blood samples. oup.comannexpublishers.co

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Methods

Similar to LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile organic compounds. DNP-d3 is also employed as an internal standard in GC-MS methods for the determination of DNP. epa.govresearchgate.netnih.gov In some GC-MS applications, derivatization may be necessary to improve the volatility and thermal stability of DNP. The use of DNP-d3 as an internal standard is crucial in these methods to correct for inconsistencies in the derivatization reaction and for variations during the GC separation and MS detection.

The U.S. Environmental Protection Agency (EPA) Method 1625C, for instance, includes this compound as a labeled compound for isotope dilution GC-MS analysis of semivolatile organic compounds in environmental samples. epa.gov This method demonstrates the importance of using stable isotope-labeled standards to achieve accurate and reliable quantitative results in complex matrices. epa.govepa.gov The principle remains the same as in LC-MS/MS: the ratio of the response of the native analyte to its isotopically labeled counterpart is used for quantification, thereby minimizing the impact of matrix effects and procedural variations. researchgate.netnih.gov

Comprehensive Method Development and Validation Parameters for this compound

The development and validation of analytical methods utilizing this compound are governed by stringent parameters to ensure the reliability and accuracy of the results. These parameters include linearity, calibration range, precision, and accuracy, which are assessed in the specific complex matrices of interest. annexpublishers.coepa.gov

Linearity and Calibration Range Assessment

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.

For the analysis of DNP using DNP-d3 as an internal standard, linearity is typically evaluated by preparing a series of calibration standards at different concentrations. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is then assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Several studies have reported the linearity and calibration ranges for DNP analysis using DNP-d3. For instance, a validated GC-MS method for the analysis of DNP in blood and urine demonstrated linearity with a correlation coefficient (R²) higher than 0.998. researchgate.netnih.gov In another study using LC-MS/MS for the quantification of DNP in post-mortem blood, a linear working range from 0.5 µg/mL to 10 µg/mL was established. annexpublishers.coannexpublishers.com

Table 1: Examples of Linearity and Calibration Ranges for DNP Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| GC-MS | Blood, Urine | Not explicitly stated, but linearity was established | > 0.998 | nih.gov |

| LC-MS/MS | Post-mortem Blood | 0.5 - 10 µg/mL | 0.9990 | annexpublishers.com |

| LC-MS/MS | Hair | 0.1 - 50 ng/mg | Not explicitly stated, but fully validated | nih.gov |

Precision and Accuracy Determination in Complex Matrices

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value, often expressed as the percent recovery or relative error (%RE).

The precision and accuracy of methods using DNP-d3 are determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range. These QC samples are prepared in the same complex matrix as the unknown samples (e.g., blood, urine).

A study on the fatal ingestion of DNP reported the accuracy and precision of their LC-MS/MS method using DNP-d3. The inter- and intra-run precision, measured as %CV, was less than 4%, and the accuracy, measured as % Relative Error, was less than 2%. annexpublishers.co Another GC-MS method for DNP in blood and urine reported inter-assay imprecision lower than 10.6% and intra-assay imprecision lower than 10.7%. researchgate.netnih.gov

Table 2: Precision and Accuracy Data for DNP Analysis in Spiked Blood Samples

| QC Level | Concentration (µg/mL) | %CV | %RE | Reference |

|---|---|---|---|---|

| Low | 2.5 | 1.7 | 2.1 | annexpublishers.com |

| Medium | 5.0 | 2.2 | 0.7 | annexpublishers.com |

| High | 10.0 | 3.7 | 1.0 | annexpublishers.com |

These validation parameters demonstrate that analytical methods incorporating this compound as an internal standard can achieve the high levels of precision and accuracy required for reliable quantitative analysis in complex biological matrices.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment

In analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for method validation, indicating the smallest concentration of an analyte that can be reliably detected and quantified, respectively. For 2,4-Dinitrophenol (B41442) (DNP), these limits are established using various analytical techniques, often employing this compound as an internal standard to ensure accuracy.

The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. annexpublishers.coannexpublishers.com In the analysis of post-mortem blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one method established an LOD of 0.001 µg/mL. annexpublishers.coannexpublishers.com The LOQ for this same method was defined as the lowest calibrator concentration, which was 0.5 µg/mL. annexpublishers.coannexpublishers.com Another LC-MS-MS method for biological fluids reported an LOD of 0.12 mg/L for DNP. oup.com

Different analytical approaches yield varying detection limits. A gas chromatography-mass spectrometry (GC-MS) method for blood and urine reported quantitative results with a lower limit of 3 mg/L in blood. nih.gov For environmental analysis in surface water, a detection limit of 19 ng/L has been reported for 2,4-Dinitrophenol. env.go.jp A fluorescence quenching method using nitrogen-doped carbon quantum dots established an even lower limit of detection at 15.78 nM. scielo.br

These values highlight the sensitivity of modern analytical instruments and methodologies in detecting trace amounts of DNP in various matrices, a process greatly aided by the use of its deuterated isotopologue, this compound, for precise quantification.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2,4-Dinitrophenol in Various Studies

| Analytical Technique | Matrix | LOD | LOQ | Source(s) |

| LC-MS/MS | Post-mortem Blood | 0.001 µg/mL | 0.5 µg/mL | annexpublishers.coannexpublishers.com |

| LC-MS-MS | Biological Fluids | 0.12 mg/L | Not Specified | oup.com |

| GC-MS | Blood | Not Specified | <3 mg/L | nih.gov |

| GC/MS | Surface Water | 19 ng/L | Not Specified | env.go.jp |

| Fluorescence Quenching | Aqueous Solution | 15.78 nM | Not Specified | scielo.br |

Evaluation of Extraction Efficiencies and Matrix Effects

The use of this compound is pivotal in evaluating and compensating for two major challenges in analytical chemistry: extraction efficiency and matrix effects. As an isotopically labeled internal standard, it mimics the chemical behavior of the target analyte, 2,4-Dinitrophenol (DNP), during sample preparation and analysis.

Extraction efficiency refers to the percentage of the analyte of interest recovered from the sample matrix during the extraction process. A validated GC-MS method for analyzing DNP in blood and urine demonstrated an extraction efficiency of 92.1%. nih.govusp.br This high recovery rate indicates the effectiveness of the sample preparation procedure.

Matrix effects occur when components of a sample, other than the analyte itself, interfere with the analytical measurement, either suppressing or enhancing the signal. This can lead to inaccurate quantification. The use of this compound helps to correct for these effects. One study directly investigated matrix effects in urine and blood by comparing the analytical response of DNP and this compound in the biological samples versus their response in pure water. oup.com By tracking the signal of the known concentration of the deuterated standard, analysts can normalize the signal of the native analyte, thereby mitigating the impact of the matrix. oup.com

Table 2: Reported Extraction Efficiency for 2,4-Dinitrophenol

| Analytical Technique | Matrix | Extraction Efficiency | Source(s) |

| GC-MS | Blood and Urine | 92.1% | nih.govusp.br |

Research Applications in Biomedical and Forensic Specimen Analysis

This compound is an indispensable tool in biomedical and forensic toxicology, where the accurate detection and quantification of DNP in biological specimens is often crucial for legal and medical investigations. ebsco.commedcraveonline.com

Development of Robust Methods for Detection and Quantification in Biological Samples

The re-emergence of DNP as a substance of abuse has necessitated the development of robust and reliable analytical methods for its detection in various biological samples. nih.govusp.br this compound is a cornerstone of these methods, serving as an ideal internal standard for quantification, particularly in chromatography-mass spectrometry techniques. nih.gov

Researchers have successfully developed and validated methods for a range of specimens:

Blood, Urine, Bile, and Gastric Content: A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the comprehensive analysis of DNP and its metabolites in these fluids following a fatal poisoning. oup.com The method utilized 3,5,6-d3-2,4-dinitrophenol as the internal standard to ensure accurate quantification. oup.com

Post-mortem Blood: A novel LC-MS/MS method employing an isotopically-labeled internal standard was developed for quantifying DNP in post-mortem blood specimens. annexpublishers.coannexpublishers.com This method uses a specialized drug elution kit and supported liquid extraction for sample preparation. annexpublishers.coannexpublishers.comresearchgate.net

Blood and Urine: A qualitative and quantitative method using gas chromatography-mass spectrometry (GC-MS) has been validated for DNP analysis in blood and urine, providing another reliable tool for forensic casework. nih.gov

Hair: To investigate chronic exposure, an LC-MS/MS method for testing 2,4-DNP in human hair has been developed, allowing for segmental analysis to create a timeline of consumption. researchgate.net

These methods, reliant on the chemical similarity of this compound to DNP, allow for precise and accurate results, which are paramount in forensic toxicology where findings are used by the judicial system. ous-research.no

Application in Ultra-Esoteric Toxicology Research for Analytical Methodologies

The analysis of 2,4-Dinitrophenol falls under the umbrella of "ultra-esoteric toxicology," a specialized field of forensic science that deals with highly challenging or infrequently encountered substances. cfsre.org This type of testing is often not performed by traditional forensic laboratories because it requires advanced instrumentation, specialized expertise, and complex analytical workflows. cfsre.orgcfsre.org

The Center for Forensic Science Research & Education (CFSRE), for example, specializes in this area and has developed a quantitative method for DNP analysis that has been applied to authentic forensic casework. cfsre.org The development of such niche analytical methods is crucial because, without them, the presence of these substances may go unreported in medicolegal death investigations. cfsre.org Research in ultra-esoteric toxicology, including the development of methods for compounds like DNP using its deuterated standard, is often published in peer-reviewed literature to allow other specialized laboratories to adopt similar methodologies. cfsre.org This ensures that the broader forensic community is better equipped to handle cases involving rare or emerging toxins. nih.gov

Mechanistic and Metabolic Research Employing 2,4 Dinitrophenol D3

Investigation of Metabolic Pathways of Dinitrophenol Analogues using Deuterated Probes

The metabolism of xenobiotics like 2,4-Dinitrophenol (B41442) (DNP) is a complex process, broadly categorized into Phase I and Phase II reactions. These reactions are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. The use of deuterated probes such as 2,4-Dinitrophenol-d3 allows researchers to trace the metabolic fate of the parent compound with greater accuracy and sensitivity.

Identification of Phase I and Phase II Metabolites in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are routinely used to study the metabolism of drugs and other foreign compounds. The metabolism of DNP in such systems has been shown to proceed through two main phases.

Phase I Metabolism: The primary Phase I metabolic pathway for DNP is the reduction of its nitro groups to form amino-nitrophenols. nih.govwikipedia.org This biotransformation is a critical detoxification step. The two major metabolites formed are 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.org Studies utilizing this compound would allow for the precise identification and quantification of these deuterated metabolites using mass spectrometry, distinguishing them from any endogenous compounds with similar masses.

Phase II Metabolism: Following Phase I reduction, the resulting aminonitrophenols, as well as the parent DNP, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the phenolic hydroxyl group or the newly formed amino groups. nih.govnih.gov This further increases the water solubility of the metabolites, preparing them for elimination. The use of this compound would enable researchers to confirm the structures of these conjugated metabolites, providing a clearer picture of the complete metabolic pathway.

Below is an interactive data table summarizing the key metabolic transformations of 2,4-Dinitrophenol.

| Metabolic Phase | Reaction Type | Parent Compound/Intermediate | Key Metabolites |

| Phase I | Nitroreduction | 2,4-Dinitrophenol | 2-amino-4-nitrophenol, 4-amino-2-nitrophenol |

| Phase II | Glucuronidation | 2,4-Dinitrophenol, Aminonitrophenols | DNP-glucuronide, Aminonitrophenol-glucuronides |

| Phase II | Sulfation | 2,4-Dinitrophenol, Aminonitrophenols | DNP-sulfate, Aminonitrophenol-sulfates |

Elucidation of Enzymatic Mechanisms and Enzyme Specificity in Biotransformation

The biotransformation of DNP is catalyzed by a variety of enzymes. The reduction of the nitro groups is primarily carried out by NAD(P)H:quinone oxidoreductase (NQO1) and other nitroreductases. nih.gov These enzymes facilitate the two-electron reduction of the nitroaromatic compound. nih.gov The specificity of these enzymes for different dinitrophenol analogues can be investigated using deuterated substrates. By monitoring the rate of formation of deuterated metabolites, researchers can determine the affinity of different enzymes for this compound and gain insights into the structural features of the substrate that are important for enzyme binding and catalysis.

Phase II conjugation reactions are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govnih.gov There are multiple isoforms of these enzymes, each with its own substrate specificity. Competitive inhibition studies using this compound and other known substrates for specific UGT and SULT isoforms can help to identify the key enzymes responsible for the glucuronidation and sulfation of DNP and its metabolites.

Comparative Metabolic Studies with Non-Deuterated Dinitrophenol in Isolated Systems

A key advantage of using this compound is the ability to conduct comparative metabolic studies alongside its non-deuterated counterpart in isolated systems like liver microsomes. By incubating equal concentrations of both the deuterated and non-deuterated compounds, researchers can directly compare the rates of metabolism. Any significant difference in the rate of disappearance of the parent compounds or the rate of formation of their respective metabolites can be attributed to a kinetic isotope effect, providing valuable information about the reaction mechanism.

Analysis of Kinetic Isotope Effects in this compound Biotransformation

The substitution of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. youtube.com The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. nih.gov

Principles and Measurement of Primary and Secondary Kinetic Isotope Effects

Primary Kinetic Isotope Effect: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org In the context of this compound metabolism, a significant primary KIE would be expected if the cleavage of a C-D bond on the aromatic ring is the slowest step in a particular metabolic reaction. The magnitude of the primary KIE (kH/kD) is typically greater than 1, indicating a slower reaction rate for the deuterated compound.

Secondary Kinetic Isotope Effect: A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). echemi.com They provide information about changes in the hybridization or steric environment of the atom to which the deuterium is attached during the transition state of the reaction.

The measurement of KIEs typically involves parallel experiments with the deuterated and non-deuterated compounds under identical conditions. The rates of reaction are determined by monitoring the disappearance of the substrate or the appearance of the product over time, and the ratio of the rate constants (kH/kD) is calculated.

Application of Deuteration to Elucidate Rate-Determining Steps in Biochemical Reactions

The presence or absence of a significant primary KIE is a powerful tool for elucidating the rate-determining step of a biochemical reaction. princeton.edu If a significant primary KIE is observed upon deuteration of a specific position in 2,4-Dinitrophenol, it strongly suggests that the cleavage of the C-H bond at that position is the slowest step in the metabolic pathway being investigated.

For example, in the nitroreduction of 2,4-Dinitrophenol, if deuteration of the aromatic ring were to result in a significantly slower rate of reduction, it could imply that a step involving the aromatic C-D bond, such as a hydride transfer, is rate-limiting. Conversely, if no significant KIE is observed, it would suggest that the C-H (or C-D) bond cleavage is not the rate-determining step, and that another step, such as the initial electron transfer to the nitro group, is the slowest part of the reaction. nih.gov

While the direct application of these principles to the biotransformation of this compound is not extensively detailed in currently available literature, the theoretical framework provides a clear path for future research in this area. Such studies would be instrumental in gaining a more profound understanding of the mechanisms of dinitrophenol metabolism and the enzymes involved.

Deuterium-Induced Modulation of Metabolic Clearance and Pathway Fluxes (in in vitro models)

The replacement of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in mechanistic and metabolic research. wikipedia.org The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy, meaning more energy is required to break the C-D bond. youtube.com Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting that hydrogen with deuterium can slow the reaction rate considerably. libretexts.org

This principle is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP) family, which are major drivers of hepatic drug metabolism and frequently catalyze C-H bond-breaking reactions. nih.govyoutube.com The magnitude of the deuterium KIE can be substantial, with reaction rates for a C-H bond being 6 to 10 times faster than for a corresponding C-D bond. wikipedia.org By strategically deuterating a compound like 2,4-Dinitrophenol to create this compound, researchers can probe the mechanisms of its metabolism and potentially modulate its clearance rate.

In vitro models, such as cryopreserved hepatocytes or liver microsomes, are standard tools for evaluating the metabolic stability and intrinsic clearance (CLint) of compounds. youtube.comthermofisher.comnuvisan.com In these systems, a test compound is incubated with the biological matrix, and its disappearance over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com The resulting data on the compound's half-life (t1/2) and intrinsic clearance can be used to predict in vivo hepatic clearance. youtube.comnuvisan.com

For this compound, comparing its metabolic stability against the non-deuterated parent compound in an in vitro hepatocyte or microsomal assay would reveal the extent to which C-D bond cleavage is involved in and limits its metabolism. A significant decrease in the rate of metabolism for the deuterated version (a large KIE) would indicate that C-H abstraction is a critical step in its biotransformation. nih.gov This approach allows for a nuanced understanding of metabolic pathway fluxes and can guide the development of compounds with more favorable pharmacokinetic profiles by protecting metabolically vulnerable sites. wikipedia.org

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Kinetic Isotope Effect (KIE) | The change in reaction rate when an atom in the reactants is replaced by one of its isotopes (e.g., H with D). wikipedia.org Expressed as the ratio of rate constants (kL/kH). | A KIE > 1 for 2,4-DNP-d3 vs 2,4-DNP would indicate that C-H bond cleavage is a rate-limiting step in its metabolism. |

| Primary KIE | Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org Deuterium KIEs can be as high as 7-8. libretexts.org | Would be observed if, for example, aromatic hydroxylation at a deuterated position was a key metabolic pathway. |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond-breaking. These effects are typically much smaller (e.g., kH/kD ≈ 0.7–1.4). wikipedia.org | Could potentially be observed during metabolic reactions like nitro-group reduction, where changes in hybridization of adjacent atoms occur. |

| In Vitro Intrinsic Clearance (CLint) | A measure of the inherent ability of hepatocytes or liver microsomes to metabolize a drug, independent of blood flow. youtube.comnuvisan.com | Comparing the CLint of 2,4-DNP-d3 and 2,4-DNP in human liver microsomes (HLM) or hepatocytes provides a quantitative measure of the deuterium isotope effect on its metabolic stability. nih.gov |

Utilization as a Biochemical Probe in Cellular and Subcellular Research Models

Investigation of Mitochondrial Uncoupling Mechanisms in Isolated Organelles and Cell Lines

2,4-Dinitrophenol (DNP) is a classic chemical uncoupler of oxidative phosphorylation, and its deuterated isotopologue, this compound, functions through the identical molecular mechanism. mdpi.com In cellular and subcellular models, such as isolated mitochondria and cultured cell lines, 2,4-DNP-d3 serves as a powerful probe to investigate the intricacies of mitochondrial function and energy transduction.

The fundamental mechanism of uncoupling involves the transport of protons across the inner mitochondrial membrane, dissipating the proton-motive force that is normally used by ATP synthase to generate ATP. droracle.ai As a lipophilic weak acid, DNP can become protonated in the acidic intermembrane space, diffuse across the inner membrane, and then release its proton into the more alkaline mitochondrial matrix. droracle.aimdpi.com This process creates a proton leak or "short-circuit," effectively uncoupling the electron transport chain from ATP synthesis. droracle.ai The energy stored in the proton gradient is not captured in the chemical bonds of ATP but is instead dissipated as heat. droracle.ainih.gov

Research using these models has elucidated several key aspects of this process:

Protonophoric Action : DNP acts as a protonophore, directly increasing the proton permeability of the inner mitochondrial membrane. droracle.ai

Stimulation of Respiration : By dissipating the proton gradient, uncouplers remove the back-pressure on the electron transport chain, leading to an increase in the rate of oxygen consumption as the system attempts to re-establish the gradient. droracle.ai

Role of Mitochondrial Proteins : While DNP can transport protons through a pure lipid bilayer, studies suggest its efficiency in mitochondria is significantly enhanced by resident inner membrane proteins. mdpi.com Research has implicated proteins such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs) as potential facilitators of DNP-mediated proton transport. mdpi.com Inhibitors of ANT, like carboxyatractyloside, have been shown to reduce the uncoupling effect of DNP, supporting the involvement of these carrier proteins. mdpi.com

Impact on Ion Homeostasis : Mitochondrial uncoupling disrupts the membrane potential required for other processes, including calcium (Ca2+) sequestration into the mitochondria via the calcium uniporter. mdpi.comresearchgate.net By reducing the mitochondrial membrane potential, DNP can limit mitochondrial calcium uptake, an effect that is studied in models of excitotoxicity and cell death. mdpi.commdpi.com

In these research contexts, this compound can be used interchangeably with DNP to induce and study the uncoupling mechanism, or as a tracer in more complex studies where its distinct mass is used for quantification alongside other metabolic probes.

Studies on its Impact on Energy Metabolism Pathways (e.g., glycolysis, Krebs cycle) in In Vitro Cultured Cells or Embryos

The use of this compound as a biochemical probe extends to investigating how mitochondrial uncoupling affects central energy-producing pathways like glycolysis and the Krebs (citric acid) cycle. By depleting cellular ATP levels and stimulating oxygen consumption, DNP forces cells to adapt their metabolic fluxes, providing insights into the regulation and integration of these pathways. Studies in various in vitro models have revealed complex, and sometimes contrasting, effects depending on the biological system and the substrates available.

In cultured baker's yeast, DNP was found to strongly inhibit the oxidation of substrates that feed directly into the Krebs cycle, such as pyruvate (B1213749), acetate, and acetaldehyde. researchgate.netnih.gov This inhibition suggests that a sufficient level of ATP, which is depleted by DNP, is necessary for the Krebs cycle to operate effectively. researchgate.net When glucose was the primary substrate, however, the inhibitory effect on respiration and metabolism was much less pronounced. researchgate.net

Conversely, in studies using in vitro fertilized and cultured cattle embryos, treatment with DNP was shown to stimulate metabolic activity. The compound increased the rate of pyruvate metabolism, indicating an upregulation of Krebs cycle activity, and also stimulated glycolysis. nih.gov In this context, it was proposed that the beneficial effect of mild uncoupling on embryo development might stem from a reduction in the production of reactive oxygen species (ROS) by the mitochondria, rather than solely from the alteration of energy pathways. nih.gov

These findings highlight the utility of 2,4-DNP-d3 in dissecting the intricate feedback loops that govern cellular energy metabolism. The response to mitochondrial uncoupling is highly context-dependent, reflecting the specific metabolic wiring of the cell or organism under investigation.

| In Vitro Model | Substrate(s) | Observed Effect of DNP on Krebs Cycle | Observed Effect of DNP on Glycolysis | Reference |

|---|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Pyruvate, Acetate, Acetaldehyde | Strong Inhibition | Not specified | researchgate.netnih.gov |

| Baker's Yeast (Saccharomyces cerevisiae) | Glucose | Less Affected | Less Affected | researchgate.net |

| Cultured Cattle Embryos | Pyruvate, Glucose | Stimulation (Pyruvate Metabolism) | Stimulation (Glucose Metabolism) | nih.gov |

Applications in Dynamic Nuclear Polarization (DNP) Research and Magnetic Resonance Imaging (MRI) Probes for Metabolic Studies

This compound is also relevant in the advanced field of metabolic imaging, particularly in techniques involving Dynamic Nuclear Polarization (DNP) and Magnetic Resonance Imaging (MRI) or Spectroscopy (MRS). The core challenge of MRS is its inherently low sensitivity. weizmann.ac.il DNP is a hyperpolarization technique that overcomes this limitation by dramatically increasing the signal-to-noise ratio, sometimes by more than 10,000-fold. wikipedia.orgbruker.com This is achieved by transferring the large spin polarization of electrons in a polarizing agent to the nuclear spins (e.g., ¹³C, ¹⁵N) of a target molecule using microwave irradiation at very low temperatures. wikipedia.orgnews-medical.net

The development of dissolution DNP (d-DNP) has been revolutionary for metabolic research. In this method, a hyperpolarized sample (e.g., a ¹³C-labeled metabolite) is rapidly dissolved and warmed, creating an injectable solution that retains its hyperpolarized state long enough to be administered and its metabolic conversion tracked in real-time within living systems using MRI or MRS. bruker.comnews-medical.net This has enabled non-invasive, real-time visualization of metabolic pathways, such as the conversion of hyperpolarized [1-¹³C]pyruvate to lactate (B86563), alanine, and bicarbonate, providing crucial information about glycolysis and Krebs cycle activity in conditions like cancer. nih.govresearchgate.net

While many DNP studies focus on ¹³C-labeled compounds, deuterium (²H) itself is an MRI-detectable isotope. utsouthwestern.edu Deuterium MRS can be used to non-invasively track the fate of deuterated compounds in vivo. For example, after the administration of ²H-labeled glucose, the appearance of the deuterium label in downstream metabolites like glutamate (B1630785) and lactate can be monitored over time. utsouthwestern.edu These time-resolved enrichment curves allow for the calculation of in vivo metabolic turnover rates, including the rates of glycolysis and the Krebs cycle. utsouthwestern.edu

In this context, this compound can be envisioned as a metabolic probe. Its deuterated nature allows it to be tracked using ²H MRS, providing information on its biodistribution and potential metabolic transformation. More significantly, it can be used as a tool to perturb metabolic systems while other deuterated or ¹³C-labeled tracers are being monitored. For instance, researchers could administer 2,4-DNP-d3 to induce mitochondrial uncoupling and simultaneously use hyperpolarized [1-¹³C]pyruvate MRI to observe the immediate downstream effects on pyruvate dehydrogenase flux and lactate production, thereby assessing the cumulative action of the uncoupler on central energy pathways in vivo. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Dinitrophenol D3

Advancements in High-Throughput Analytical Techniques and Enhanced Sensitivity

The primary application of 2,4-Dinitrophenol-d3 in analytical chemistry is its use as an internal standard, particularly in mass spectrometry (MS)-based methods. pharmaffiliates.comclearsynth.com Deuterated standards are crucial for accurate quantification in complex matrices by compensating for variations in sample preparation, instrument response, and matrix effects. clearsynth.comsigmaaldrich.cn The distinct mass difference between DNP-d3 and its non-deuterated counterpart allows for precise differentiation and quantification. oup.com

Future advancements in high-throughput analytical techniques are poised to further leverage the benefits of DNP-d3. The development of more sensitive mass spectrometry platforms, such as those with enhanced ionization sources and detector technologies, will enable the detection and quantification of DNP and its metabolites at even lower concentrations. This is particularly relevant in environmental monitoring and forensic toxicology, where trace-level detection is often required. epa.govmdpi.com

Furthermore, the integration of DNP-d3 with automated sample preparation workflows and sophisticated data analysis software will streamline high-throughput screening processes. This will facilitate larger-scale studies, such as metabolomics analyses, where the accurate measurement of numerous analytes across many samples is essential. sigmaaldrich.com

Table 1: Applications of Deuterated Compounds in Analytical Chemistry

| Application | Description | Key Advantages of Deuteration |

| Internal Standard for Mass Spectrometry | A known quantity of the deuterated compound is added to a sample to correct for analytical variability. pharmaffiliates.comresearchgate.net | Co-elution with the analyte, similar ionization efficiency, and distinct mass-to-charge ratio. hilarispublisher.com |

| Tracer in Reaction Mechanisms | Used to follow the path of a molecule through a chemical reaction. pharmaffiliates.comscielo.org.mx | The kinetic isotope effect can provide insights into reaction rate-determining steps. beilstein-journals.org |

| Stable Isotope Dilution Analysis | A highly accurate method for quantifying compounds in complex mixtures. researchgate.net | Minimizes the impact of matrix effects and extraction inefficiencies. clearsynth.com |

Development of Novel Applications as a Mechanistic Probe in Complex Biological Systems

Beyond its role as an analytical standard, this compound holds promise as a mechanistic probe to investigate complex biological systems. The parent compound, 2,4-Dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, a process central to cellular energy metabolism. solubilityofthings.comhibiscuspublisher.com By disrupting the proton gradient across the inner mitochondrial membrane, DNP dissipates energy as heat rather than producing ATP. hibiscuspublisher.com

The deuteration of DNP can subtly alter its physicochemical properties, including its acidity (pKa) and lipophilicity. psu.edursc.org These alterations, a consequence of the kinetic isotope effect, can influence its interaction with biological membranes and proteins. beilstein-journals.org Studying these differences between DNP and DNP-d3 can provide valuable insights into the molecular mechanisms of mitochondrial uncoupling. nih.gov For instance, researchers can investigate how changes in hydrogen bonding due to deuteration affect the transport of DNP across the mitochondrial membrane and its interaction with components of the electron transport chain. lookchem.com

Future research could employ DNP-d3 in sophisticated biophysical techniques, such as solid-state nuclear magnetic resonance (NMR) spectroscopy, to probe its interactions within the intricate environment of the cell. nih.govnsf.gov

Role in Advanced Stable Isotope Tracing Studies for Biochemical Pathway Elucidation

Stable isotope tracing is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes. oup.com The use of deuterated compounds as tracers dates back to the earliest studies in biochemistry. oup.com this compound can be utilized in such studies to trace the metabolic fate of DNP in various organisms.

By administering DNP-d3 to cells or organisms and subsequently analyzing the isotopic enrichment in its metabolites, researchers can elucidate the enzymatic reactions involved in its biotransformation. pharmaffiliates.com This is particularly relevant for understanding the detoxification pathways of xenobiotics. Mass spectrometry is the primary analytical tool for these studies, allowing for the sensitive detection and identification of deuterated metabolites. pharmaffiliates.com

Emerging research will likely focus on applying these tracing studies to more complex biological models, such as organoids and whole organisms, to gain a more comprehensive understanding of DNP metabolism in a physiological context. Combining stable isotope tracing with advanced imaging techniques could provide spatial information on where DNP and its metabolites accumulate within tissues and cells.

Computational Chemistry and Molecular Modeling of Deuterated Dinitrophenol Interactions with Biological Targets

Computational chemistry and molecular modeling offer a powerful in silico approach to complement experimental studies. These methods can be used to investigate the interactions of both DNP and DNP-d3 with their biological targets at an atomic level. researchgate.net

Quantum chemical calculations can predict the structural and electronic properties of DNP-d3, including bond lengths, vibrational frequencies, and charge distribution. researchgate.netacs.org These calculations can help to rationalize the experimental observations, such as the kinetic isotope effects seen in its biological activity. beilstein-journals.org

Molecular docking and molecular dynamics simulations can be employed to model the binding of DNP and DNP-d3 to proteins, such as those in the mitochondrial membrane. These simulations can provide insights into the binding affinity, orientation, and the specific molecular interactions that govern its uncoupling activity. mdpi.com Comparing the simulation results for the deuterated and non-deuterated forms can highlight the subtle but significant effects of isotopic substitution. Future studies may focus on developing more accurate force fields for deuterated compounds to improve the predictive power of these simulations. psu.eduresearchgate.net

Table 2: Research Findings on DNP and Deuterated Analogs

| Research Area | Finding | Reference |

| Analytical Chemistry | This compound is used as an internal standard for the quantification of 2,4-Dinitrophenol in biological samples using LC-MS-MS. | oup.com |

| Biochemistry | 2,4-Dinitrophenol acts as an uncoupler of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane. | hibiscuspublisher.comnih.gov |

| Computational Chemistry | Quantum chemical calculations have been used to study the molecular structure and vibrational spectra of 2,4-Dinitrophenol. | researchgate.net |

| Metabolism | The metabolism of 2,4-Dinitrophenol involves reduction of the nitro groups to form aminophenols. | oup.com |

Integration of this compound in Multi-Omics Research Methodologies

The future of biological research lies in the integration of multiple "omics" disciplines, such as metabolomics, proteomics, and transcriptomics, to obtain a holistic view of cellular processes. This compound is well-positioned to play a role in these multi-omics approaches.

In metabolomics studies, DNP-d3 serves as an essential internal standard for the accurate quantification of DNP and its metabolites, as discussed previously. sigmaaldrich.cnsigmaaldrich.com In proteomics, the effects of DNP-induced mitochondrial uncoupling on the cellular proteome can be investigated. By treating cells with DNP and analyzing changes in protein expression, researchers can identify proteins and pathways that are affected by this metabolic perturbation.

Furthermore, DNP-d3 can be used in conjunction with other stable isotope-labeled tracers in multi-isotope tracing experiments. This would allow for the simultaneous investigation of multiple metabolic pathways and their interplay. The integration of data from these different omics levels, facilitated by the use of tools like DNP-d3, will provide a more comprehensive and systems-level understanding of the biological effects of this compound.

Q & A

Basic Research Questions

Q. How can 2,4-Dinitrophenol-d3 be accurately quantified in environmental or biological matrices using modern analytical techniques?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Prepare calibration curves using deuterated 2,4-DNP-d3 as an internal standard to correct for matrix effects and ionization variability. Optimize chromatographic separation (e.g., C18 columns, methanol/water gradients) to resolve isomers like 2,6-dinitrophenol, which may co-elute . Validate the method with spike-recovery experiments in target matrices (e.g., water, serum).

Q. What are the critical considerations for synthesizing this compound with high isotopic purity?

- Methodology : Employ deuterium exchange reactions under controlled acidic conditions (e.g., D₂O/H₂SO₄) to replace hydrogen atoms at specific positions. Confirm isotopic purity (>98 atom% D) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Monitor side reactions, such as unintended deuteration at non-target positions, using comparative analysis with non-deuterated analogs .

Q. How does this compound improve the detection limits of nitrophenolic pollutants in ecological studies?

- Methodology : Leverage its role as a stable isotope-labeled internal standard in LC-MS workflows. By spiking samples with 2,4-DNP-d3 prior to extraction, researchers can normalize recovery rates and mitigate matrix interference. For example, in water analysis, this approach reduces quantification errors caused by ion suppression/enhancement, achieving detection limits as low as 0.2 ng/mL .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its metabolic stability in in vitro mitochondrial studies?

- Methodology : Compare the uncoupling activity of 2,4-DNP-d3 with non-deuterated 2,4-DNP in isolated mitochondria. Measure oxygen consumption rates (OCR) and ATP synthesis via Seahorse assays. Deuterium’s kinetic isotope effect (KIE) may alter protonophoric activity due to differences in bond dissociation energy. Validate findings with computational modeling (e.g., density functional theory) to predict deuteration impacts on molecular interactions .

Q. What strategies resolve contradictions in historical vs. contemporary toxicity data for 2,4-DNP and its deuterated analogs?

- Methodology : Re-evaluate legacy studies (e.g., autopsy reports from the 20th century) using modern analytical techniques. For example, outdated colorimetric assays for 2,4-DNP in blood lacked specificity for isomers, leading to overestimations. Reanalyze archived samples with LC-MS/MS and 2,4-DNP-d3 as a reference to differentiate between 2,4-DNP and structurally similar metabolites like 2-amino-4-nitrophenol .

Q. How can isomer-specific toxicity of dinitrophenols be studied using 2,4-DNP-d3 as a tracer?

- Methodology : Co-administer 2,4-DNP-d3 with other isomers (e.g., 2,6-DNP or 3,4-DNP) in cell cultures or model organisms. Use isotope ratio monitoring to track isomer-specific uptake and metabolism. For instance, in hepatocytes, quantify deuterated vs. non-deuterated metabolites via LC-HRMS to identify isomer-dependent pathways (e.g., nitroreduction vs. glucuronidation) .

Q. What experimental designs mitigate deuterium-induced artifacts in metabolic flux analysis using 2,4-DNP-d3?

- Methodology : Conduct parallel experiments with non-deuterated 2,4-DNP to control for isotopic effects. In studies measuring mitochondrial proton leak, use dual-labeled probes (e.g., ¹³C-glucose + 2,4-DNP-d3) to decouple isotopic impacts on glycolysis and oxidative phosphorylation. Validate flux distributions with isotopomer spectral analysis (ISA) .

Data Contradiction and Validation

Q. How to address discrepancies in reported half-lives of 2,4-DNP-d3 across different biological matrices?

- Methodology : Systematically evaluate stability in plasma, urine, and tissue homogenates under varying pH and temperature. For instance, 2,4-DNP-d3 may degrade faster in acidic urine (pH 4–6) than in neutral plasma. Use stability-indicating assays (e.g., forced degradation studies with UV/HRMS monitoring) to identify degradation products and refine storage protocols (e.g., −80°C with antioxidants) .

Q. Why do some studies report conflicting data on 2,4-DNP-d3’s role in ROS generation?

- Methodology : Replicate experiments under standardized oxygen tension and nutrient conditions. Use fluorescent probes (e.g., DCFH-DA for ROS) with deuterated controls to exclude dye-artifact interactions. Cross-validate with electron paramagnetic resonance (EPR) to directly measure superoxide radicals, avoiding indirect assays prone to matrix interference .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.